5-(Hexadecyloxy)thiophene-2-carboxylic acid
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Overview
Description
5-(Hexadecyloxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecyloxy)thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Alkylation: The thiophene-2-carboxylic acid undergoes alkylation with hexadecyloxy group using appropriate alkylating agents under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hexadecyloxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Hexadecyloxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(Hexadecyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative without the hexadecyloxy group.
5-Methyl-2-thiophenecarboxylic acid: A methyl-substituted derivative.
2,5-Thiophenedicarboxylic acid: A dicarboxylic acid derivative.
Uniqueness
5-(Hexadecyloxy)thiophene-2-carboxylic acid is unique due to the presence of the hexadecyloxy group, which imparts specific properties such as increased hydrophobicity and potential for self-assembly in materials science applications. This makes it distinct from other thiophene derivatives and suitable for specialized applications in various fields.
Properties
CAS No. |
62071-10-7 |
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Molecular Formula |
C21H36O3S |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
5-hexadecoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20-17-16-19(25-20)21(22)23/h16-17H,2-15,18H2,1H3,(H,22,23) |
InChI Key |
LTGANQHITQLEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
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